molecular formula C21H20N4O3S B2519178 4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207031-88-6

4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Cat. No.: B2519178
CAS No.: 1207031-88-6
M. Wt: 408.48
InChI Key: NUQCZMOPBHOLRF-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (CAS Number: 1207031-88-6) is a synthetic organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of approximately 408.5 g/mol. The presence of the thiazole and triazole rings contributes to its biological activity by facilitating interactions with various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
Key Functional GroupsThiazole, Triazole
SMILES RepresentationCOc1ccc(-n2nnc(-c3nc(-c4cc(OC)ccc4OC)cs3)c2C)cc1

Anticancer Activity

Research highlights the anticancer potential of compounds containing triazole moieties. A study demonstrated that derivatives with the triazole ring showed enhanced potency against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte cells). The compound's IC50 values indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The thiazole ring in the compound has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives of thiazole have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors involved in disease processes. The triazole moiety can mimic natural substrates, thereby inhibiting target enzymes such as kinases and proteases, which are crucial in cancer progression and microbial resistance .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that a related triazole compound exhibited an IC50 value of 9.6 μM against endothelial cells, indicating its potential for targeting tumor angiogenesis .
  • Antimicrobial Activity : A derivative was tested against various microbial strains, showing significant inhibition at concentrations as low as 10 μg/mL, which supports its use in developing new antimicrobial agents .

Research Findings

Recent studies have focused on optimizing the structure of thiazole-triazole compounds to enhance their biological activity:

  • Bioisosterism : The replacement of traditional functional groups with triazoles has been shown to improve stability and potency in biological assays .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly affect the compound's efficacy and selectivity against different targets .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-20(23-24-25(13)14-5-7-15(26-2)8-6-14)21-22-18(12-29-21)17-11-16(27-3)9-10-19(17)28-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQCZMOPBHOLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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